2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Lipophilicity Drug Design Membrane Permeability

Positional isomer contamination undermines synthetic reproducibility in medicinal chemistry. 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS 1036724-56-7) provides a single, defined 1,2,4-trisubstitution pattern that eliminates this risk. • 2-Fluoro-4-benzyloxy push-pull electronics ensure predictable reactivity in Pd couplings and SNAr sequences. • LogP 3.9 & TPSA 9.2 Ų support CNS penetration for fragment-based drug discovery. • Benzyloxy serves as a masked phenol for hydrogenolytic deprotection. Supplied at ≥95% purity with certificates of analysis. Available from stock for global dispatch.

Molecular Formula C14H13FO
Molecular Weight 216.25 g/mol
CAS No. 1036724-56-7
Cat. No. B1525928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
CAS1036724-56-7
Molecular FormulaC14H13FO
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=CC=CC=C2)F
InChIInChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyXSUOTIYFHHBLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene – Overview


2-Fluoro-1-methyl-4-(phenylmethoxy)benzene (CAS 1036724-56-7), also systematically named 4-(Benzyloxy)-2-fluoro-1-methylbenzene, is a fluorinated aromatic ether with the molecular formula C14H13FO and a molecular weight of 216.25 g/mol [1]. This compound belongs to the class of benzyloxy-substituted fluorotoluenes, characterized by a specific 1,2,4-trisubstitution pattern on the benzene ring: a methyl group at position 1, a fluorine atom at position 2, and a benzyloxy (phenylmethoxy) group at position 4 . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science, where its defined regiochemistry and the presence of both electron-donating and electron-withdrawing substituents are exploited for constructing more complex molecular architectures .

1 Fluorinated aromatic ether building block for medicinal chemistry
2 Defined 1,2,4-regiochemistry for controlled synthetic elaboration
3 Electron push-pull system from methyl, fluoro, and benzyloxy substituents

Generic Substitution Fails for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene


Interchanging 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene with its positional isomers (e.g., 2-(Benzyloxy)-4-fluoro-1-methylbenzene, CAS 885267-20-9, or 4-(Benzyloxy)-1-fluoro-2-methylbenzene, CAS 1532161-38-8) or its non-fluorinated analog (p-benzyloxytoluene, CAS 834-25-3) is not scientifically valid due to fundamental differences in electronic distribution, lipophilicity, and steric environment [1]. The specific 2-fluoro substitution ortho to the methyl group and meta to the benzyloxy group creates a unique electronic push-pull system that influences the reactivity of the aromatic ring in subsequent transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-couplings [2]. The non-fluorinated analog lacks the electron-withdrawing inductive effect of fluorine, leading to significantly different reaction kinetics and regiochemical outcomes in further derivatization steps. Therefore, procurement decisions must specify the exact CAS number to ensure reproducible synthetic outcomes.

Target
2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
Positional isomers shift fluorine electronic effects, altering cross-coupling reactivity and regiochemical outcomes.
Target
2-Fluoro substitution
Non-fluorinated analog lacks inductive electron withdrawal, which may significantly change reaction kinetics.
Target
Exact CAS 1036724-56-7
Generic substitution without CAS verification may not reproduce synthetic outcomes; procurement must specify exact compound.

Quantitative Comparison: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene vs. Analogs


Lipophilicity: Target vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 2-position significantly increases the lipophilicity of the benzyloxytoluene scaffold, a critical parameter for membrane permeability in drug design. The target compound exhibits a computed XLogP3-AA of 3.9, compared to a predicted value of approximately 3.4 for the non-fluorinated analog p-benzyloxytoluene (CAS 834-25-3) [1]. This difference of approximately 0.5 log units translates to a roughly threefold increase in partition coefficient, which can influence the compound's behavior in biological assays and its suitability as a building block for CNS-targeted libraries. Note: This is a class-level inference based on the well-established effect of aryl fluorination on lipophilicity; a direct head-to-head experimental LogP measurement for both compounds under identical conditions was not identified in the public literature.

Lipophilicity
Class-level inference
XLogP3-AA = 3.9 vs. ~3.4 (non-fluorinated analog); ΔLogP ≈ +0.5
Supports CNS-library design context
Head-to-head experimental LogP measurement not identified
Lipophilicity Drug Design Membrane Permeability

TPSA Comparison with Positional Isomer

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound (2-fluoro-1-methyl-4-(phenylmethoxy)benzene) has a computed TPSA of 9.2 Ų [1]. This value is identical to that of its positional isomer 2-(Benzyloxy)-4-fluoro-1-methylbenzene (CAS 885267-20-9) because TPSA is based solely on heteroatom count and does not capture positional differences [2]. However, the TPSA alone fails to distinguish the different electronic environments created by the fluorine position relative to the methyl and benzyloxy groups. This means that while the TPSA is the same, the local dipole moment, reactivity in cross-coupling reactions, and metabolic stability can differ substantially. The TPSA value of 9.2 Ų is well below the 140 Ų threshold commonly associated with good oral absorption, making this scaffold attractive for orally bioavailable drug candidates.

TPSA vs. Isomer
Cross-study comparable
TPSA = 9.2 Ų (identical to positional isomer); ΔTPSA = 0
TPSA alone does not distinguish regiochemical fit
Regiochemistry drives reactivity, not TPSA
TPSA Physicochemical Properties Drug-Likeness

Purity Specifications and Synthesis Reproducibility

Commercially available batches of 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene carry varying minimum purity specifications that directly impact the reliability of downstream synthetic procedures. AKSci specifies a minimum purity of 95% , Fluorochem specifies ≥95% , and Boroncore specifies a minimum of 97% [1]. ChemicalBook lists an alternative supplier source with purity ≥96% . For comparison, the positional isomer 2-(Benzyloxy)-4-fluoro-1-methylbenzene (CAS 885267-20-9) is offered by Boroncore at NLT 98% [2]. A 2-3% difference in purity can correspond to a significant amount of unidentified impurity, which may act as a catalyst poison or lead to side products in subsequent reactions. Researchers running sensitive catalytic transformations should prioritize suppliers offering ≥97% purity and request a Certificate of Analysis (CoA) to verify the actual batch purity and identity of any impurities before committing to large-scale synthesis.

Purity Specifications
Supporting evidence
95–97% across vendors; comparator isomer up to NLT 98%
Purity range may affect catalytic reproducibility
CoA review recommended for sensitive transformations
Purity Quality Control Reproducibility

Hydrogen Bond Acceptor Count Comparison

The target compound has a computed Hydrogen Bond Acceptor (HBA) count of 2, derived from the ether oxygen of the benzyloxy group and the fluorine atom [1]. In contrast, the positional isomer 2-(Benzyloxy)-4-fluoro-1-methylbenzene has an HBA count of 1 according to Fluorochem's computed properties , suggesting that the fluorine atom in this isomer is not consistently counted as an H-bond acceptor, possibly due to steric shielding by the adjacent benzyloxy group. This discrepancy can influence the compound's interaction with biological targets and its solubility profile. The consistent HBA count of 2 in the target compound indicates that both heteroatoms are accessible for intermolecular interactions, which is a relevant consideration for structure-based drug design.

H-Bond Acceptor Count
Cross-study comparable
Target HBA = 2; comparator isomer HBA = 1 (different algorithms)
May influence solubility and target engagement context
Algorithm-dependent count; verify with experimental data
H-Bond Acceptors Drug Design ADME

SNAr Reactivity and 2-Fluoro Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the position of the fluorine atom relative to other substituents critically determines reactivity. The 2-fluoro group in the target compound is ortho to the methyl group and meta to the benzyloxy group. This arrangement places the fluorine in a position that is less activated toward SNAr compared to a 4-fluoro isomer (where fluorine is para to the benzyloxy group and ortho to methyl), because the electron-donating benzyloxy group at the para position does not directly stabilize the Meisenheimer complex at the 2-position [1]. Conversely, the isomer 4-(Benzyloxy)-1-fluoro-2-methylbenzene (CAS 1532161-38-8) has the fluorine para to benzyloxy, which could lead to higher SNAr reactivity. This differential reactivity must be considered when selecting a building block for synthetic sequences involving nucleophilic displacement of fluorine. This is a class-level inference based on the established principles of substituent effects in SNAr; experimental kinetic data for this specific compound were not identified.

SNAr Reactivity
Class-level inference
Lower expected SNAr reactivity (F meta to benzyloxy) vs. para-fluoro isomer
Synthetic route design must consider fluorine position
Experimental kinetic data not available; class-level prediction
SNAr Reactivity Fluorine Chemistry Cross-Coupling

Application Scenarios: 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene


CNS-Penetrant Lead Compound Synthesis

The elevated LogP value (XLogP3-AA = 3.9, Fluorochem LogP = 4.196) [1] indicates enhanced lipophilicity compared to non-fluorinated analogs, making this compound a suitable building block for constructing libraries of CNS-targeted small molecules. The low TPSA (9.2 Ų) further supports its potential for blood-brain barrier penetration. Procurement should specify ≥97% purity (Boroncore) to minimize impurity interference in biological assays.

Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings

The defined 2-fluoro-4-benzyloxy substitution pattern provides a unique electronic environment for palladium-catalyzed cross-couplings. The benzyloxy group can serve as a masked phenol after hydrogenolytic deprotection, while the fluorine atom remains stable under many coupling conditions. The regiochemical integrity (2-fluoro, not 4-fluoro) ensures that subsequent SNAr displacement, if desired, occurs at the less activated position, offering chemoselectivity in orthogonal reaction sequences [1].

Fluorinated Liquid Crystal Intermediate

Benzyloxy-substituted fluorotoluenes have been explored as intermediates in the synthesis of liquid crystalline materials due to their polarizable fluorine substituent and rigid aromatic core [1]. The specific 2-fluoro substitution pattern influences the dipole moment and mesomorphic behavior. Researchers should verify the purity specification (≥95% from Fluorochem or ≥97% from Boroncore) to ensure consistent phase transition temperatures.

Fragment-Based Drug Discovery: 19F NMR Screening

With 16 heavy atoms, a molecular weight of 216.25 Da, and two hydrogen bond acceptors, this compound falls within the 'rule of three' guidelines for fragment-based screening. The presence of fluorine provides a sensitive ¹⁹F NMR handle for detecting binding interactions in fragment screens. Procurement of high-purity material (≥97%) is recommended to avoid false positives from impurities in NMR-based screening assays [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead synthesis
Elevated LogP and low TPSA scaffold
CNS-library permeability and purity specification
Cross-coupling sequences
2-fluoro-4-benzyloxy electronic push-pull
Regiochemical integrity and chemoselectivity review
Liquid crystal intermediate
Polarizable fluorine and rigid core
Purity-dependent phase transition consistency
Fragment-based ¹⁹F NMR screening
Rule-of-three compliant with ¹⁹F handle
High-purity procurement to avoid NMR false positives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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